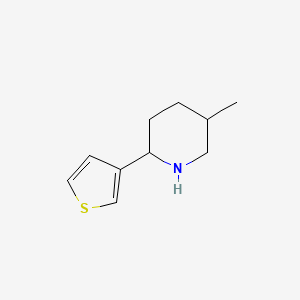

5-Methyl-2-(3-thienyl)piperidine

Descripción

Propiedades

Fórmula molecular |

C10H15NS |

|---|---|

Peso molecular |

181.30 g/mol |

Nombre IUPAC |

5-methyl-2-thiophen-3-ylpiperidine |

InChI |

InChI=1S/C10H15NS/c1-8-2-3-10(11-6-8)9-4-5-12-7-9/h4-5,7-8,10-11H,2-3,6H2,1H3 |

Clave InChI |

ZULNJZVTWLSRIE-UHFFFAOYSA-N |

SMILES canónico |

CC1CCC(NC1)C2=CSC=C2 |

Origen del producto |

United States |

Métodos De Preparación

Step 1: Synthesis of the Piperidine Core

Methodology:

The core piperidine ring can be synthesized via reductive cyclization of suitable precursors, such as amino aldehydes or keto compounds, or through catalytic hydrogenation of pyridine derivatives.

- Catalytic hydrogenation using palladium or platinum catalysts under mild conditions (e.g., 1-10 atm H₂, room temperature to 100°C).

- Alternatively, reductive amination involving aldehydes/ketones and ammonia or primary amines.

Step 2: Introduction of the 3-Thienyl Group

Methodology:

The key step involves attaching the 3-thienyl group to the piperidine core, often via cross-coupling reactions such as Suzuki or Stille coupling, which are well-established for heteroaryl groups.

- Use of boronic acid derivatives of 3-thiophenyl or halogenated thienyl compounds.

- Catalysts: Palladium-based catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂).

- Solvent: Toluene, THF, or dioxane with base (e.g., K₂CO₃, Cs₂CO₃).

- Temperature: 80–120°C for efficient coupling.

Step 3: Methylation at the 5-Position

Methodology:

The methyl group at the 5-position can be introduced via electrophilic methylation or through selective alkylation of the intermediate.

- Methyl iodide or methyl triflate as methylating agents.

- Base: Potassium carbonate or sodium hydride.

- Solvent: Acetone, DMF, or DMSO.

- Reaction temperature: 0–50°C, depending on reactivity.

- Selectivity is critical to avoid over-alkylation; thus, protecting groups or regioselective conditions are employed.

Supporting Data and Reaction Optimization

| Step | Reagents & Catalysts | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Hydrogen (H₂), Pd/C | Ethanol | 25–100°C | 85–95 | High purity piperidine core |

| 2 | 3-Thienyl boronic acid, Pd(dppf)Cl₂ | Toluene/THF | 80–120°C | 75–85 | Regioselective heteroaryl coupling |

| 3 | Methyl iodide, K₂CO₃ | DMSO/Acetone | 0–50°C | 70–85 | Regioselective methylation |

Alternative Approaches and Recent Advances

Catalytic Enantioselective Synthesis:

Recent developments include enantioselective routes to piperidine derivatives via chiral catalysts, which can be adapted for the synthesis of 5-Methyl-2-(3-thienyl)piperidine.Green Chemistry Strategies:

Use of safer, recyclable catalysts and environmentally benign solvents such as water or ethanol is increasingly favored.One-Pot Multistep Processes: Combining multiple steps into a single reactor to improve efficiency and reduce purification steps.

Análisis De Reacciones Químicas

Types of Reactions

5-methyl-2-(thiophen-3-yl)piperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Aplicaciones Científicas De Investigación

5-methyl-2-(thiophen-3-yl)piperidine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Mecanismo De Acción

The mechanism of action of 5-methyl-2-(thiophen-3-yl)piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the target molecule involved.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

5-Methyl-2-(4-phenylthiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one (Compound 17)

- Structure : Features a pyrazolone core with a phenylthiazole substituent and a methyl group.

- Key Differences : The phenylthiazole group introduces a larger aromatic system compared to the 3-thienyl group in the target compound. This may enhance π-π stacking interactions but reduce solubility.

- Synthesis: Prepared via condensation of 2-hydrazinyl-4-phenylthiazole with ethyl acetoacetate, followed by benzaldehyde reactions in ethanol with piperidine .

5-(Hydroxymethyl)-5-phenylpiperidin-2-one

- Structure : Contains a hydroxymethyl and phenyl group at the 5-position, with a lactam (2-one) ring.

- Key Differences : The lactam ring increases polarity, while the hydroxymethyl group enhances hydrophilicity compared to the methyl and thienyl groups in 5-Methyl-2-(3-thienyl)piperidine. This compound is explored for applications in drug synthesis and material science .

trans,trans,trans-[Pt(N₃)₂(OH)₂(NH₃)(piperidine)] (Compound 5)

- Structure : A platinum complex with a piperidine ligand.

- Key Differences: The piperidine ligand increases hydrophobicity (logP = -1.16) compared to pyridine analogues (logP = -1.84), as shown in octanol/water partitioning studies. This highlights the role of piperidine in enhancing membrane permeability .

Physicochemical Properties

| Compound | logP (n-octanol/water) | Key Substituents | Solubility Trends |

|---|---|---|---|

| 5-Methyl-2-(3-thienyl)piperidine* | Estimated ~1.2 | 3-Thienyl, methyl | Moderate (hydrophobic) |

| 5-(Hydroxymethyl)-5-phenylpiperidin-2-one | Not reported | Hydroxymethyl, phenyl | High (polar lactam) |

| Platinum-piperidine complex (5) | -1.16 | Piperidine ligand | Low (metallophilic) |

| Platinum-pyridine complex (4) | -1.84 | Pyridine ligand | Moderate |

*Estimated based on substituent contributions (thienyl ≈ +0.5, methyl ≈ +0.5, piperidine base ≈ -0.3).

Q & A

Q. What are the standard synthetic routes for 5-Methyl-2-(3-thienyl)piperidine, and how are reaction conditions optimized?

The synthesis of piperidine derivatives typically involves condensation or acylation reactions. For example, analogous compounds like (R)-2-(3-methoxyphenyl)piperidine hydrochloride are synthesized via condensation of aldehydes with piperidine intermediates under controlled temperatures . Optimization includes adjusting reaction time, temperature, and stoichiometry. Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are critical for monitoring progress and verifying purity .

Q. What analytical techniques are essential for characterizing 5-Methyl-2-(3-thienyl)piperidine?

Key methods include:

- NMR spectroscopy : To confirm structural integrity and detect stereochemistry.

- Mass spectrometry (MS) : For molecular weight validation.

- High-performance liquid chromatography (HPLC) : To assess purity and quantify byproducts. These techniques align with protocols used for structurally similar compounds like 5-Methyl-3-(4-(methylthio)phenyl)pyridin-2-amine .

Q. What safety protocols are recommended for handling piperidine derivatives with thienyl substituents?

Safety measures include:

- Personal protective equipment (PPE) : Lab coats, gloves, and respiratory protection to avoid inhalation of dust .

- Environmental controls : Use fume hoods to prevent airborne dispersion and avoid drainage contamination .

- Spill management : Non-reactive absorbents for containment and disposal in sealed containers .

Advanced Research Questions

Q. How can factorial design be applied to optimize the synthesis of 5-Methyl-2-(3-thienyl)piperidine?

Factorial design enables systematic variation of parameters (e.g., temperature, catalyst concentration, solvent ratio) to identify optimal conditions. For instance, in synthesizing amine-substituted piperidine analogs, reaction variables were tested iteratively to maximize yield . This approach reduces experimental redundancy and isolates critical factors affecting reaction efficiency .

Q. What computational tools are effective for predicting the biological activity of 5-Methyl-2-(3-thienyl)piperidine?

Molecular docking software (e.g., AutoDock, Schrödinger Suite) and density functional theory (DFT) calculations can model interactions with biological targets. These tools were used to study analogs like 1-[(5-ethylthiophen-2-yl)sulfonyl]piperidine derivatives, predicting binding affinities to enzymes or receptors . Virtual screening libraries (e.g., PubChem) further aid in identifying potential therapeutic applications .

Q. How should researchers address contradictions in reported biological activities of piperidine-thienyl derivatives?

Contradictions may arise from variations in assay conditions, purity, or stereochemistry. Strategies include:

- Meta-analysis : Cross-referencing data from multiple studies (e.g., CAS Common Chemistry, ChemIDplus) .

- Reproducibility testing : Replicating experiments with standardized protocols.

- Structural verification : Using X-ray crystallography to confirm stereochemical configurations, as done for (S)-2-(5-fluorophenyl)piperidine analogs .

Q. What methodologies are used to resolve and characterize synthetic byproducts in piperidine-thienyl systems?

Advanced separation techniques include:

- Preparative HPLC : Isolate byproducts for individual analysis.

- Gas chromatography-mass spectrometry (GC-MS) : Identify volatile impurities.

- Crystallography : Resolve stereoisomers, as applied in studies of tiagabine-related compounds .

Methodological Considerations

Q. How can researchers design robust structure-activity relationship (SAR) studies for 5-Methyl-2-(3-thienyl)piperidine?

SAR requires systematic modification of substituents (e.g., varying thienyl positions or methyl groups) and evaluation of biological activity. For example, replacing the 3-thienyl group with a methoxyphenyl moiety in related compounds altered receptor binding profiles . Dose-response assays and comparative molecular field analysis (CoMFA) enhance SAR insights .

Q. What strategies mitigate degradation of 5-Methyl-2-(3-thienyl)piperidine during long-term storage?

- Stabilization : Store under inert gas (e.g., argon) at −20°C to prevent oxidation.

- Lyophilization : Convert to a stable salt form (e.g., hydrochloride), as demonstrated for (R)-2-(3-methoxyphenyl)piperidine .

- Periodic analysis : Use accelerated stability testing (e.g., high-temperature stress) to predict shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.